6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
Overview
Description
6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is a useful research compound. Its molecular formula is C18H21NO5 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.14197277 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Stereochemical Studies and Heterocyclic Chemistry
Research on stereochemical properties and the preparation of partially saturated benzoxazines, benzoxazinones, and benzoxazinethiones reveals insights into the synthesis and conformational analysis of cyclic compounds similar to the given structure. These studies emphasize the importance of stereochemistry in designing molecules with desired chemical and physical properties, potentially applicable in developing new materials or biologically active compounds (Bernáth et al., 1985).
Photophysics and Photochemistry
Investigations into the photolysis of chloroanilines and the generation of phenyl cations underline the significance of understanding photochemical behaviors in developing light-responsive materials or studying degradation pathways of environmental contaminants (Guizzardi et al., 2001).
Molecular Engineering and Crystal Structures
Studies on the crystal engineering of supramolecular assemblies demonstrate the utility of carboxylic acids and aza donor molecules in forming structured materials. These materials have potential applications in catalysis, sensor development, and the design of functionalized surfaces (Arora & Pedireddi, 2003).
Coordination Chemistry and Luminescence
Research on lanthanide-based coordination polymers assembled from derivatives of dihydroxy benzoates explores the syntheses, crystal structures, and photophysical properties of these materials. Such studies are crucial for developing luminescent materials with potential applications in lighting, displays, and bioimaging (Sivakumar et al., 2011).
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-ylmethylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-10-5-13(14(18(21)22)6-11(10)2)17(20)19-8-12-3-4-15-16(7-12)24-9-23-15/h3-4,7,13-14H,5-6,8-9H2,1-2H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGWBNMMVPDGAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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